

NP213: A Novel Peptide-Based Antifungal for the Treatment of Onychomycosis

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A Technical Whitepaper on its Discovery, Mechanism, and Clinical Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Onychomycosis, a fungal infection of the nail, presents a significant therapeutic challenge due to the nail plate's barrier properties and the limitations of existing antifungal agents. NP213 (also known as Novexatin®) is a novel, synthetic, cyclic antimicrobial peptide in late-stage clinical development for the topical treatment of onychomycosis.[1][2] Developed by NovaBiotics Ltd., NP213 is engineered from naturally occurring host defense peptides (HDPs), which are key components of the innate immune system.[3][4][5][6][7][8] This document provides a comprehensive technical overview of the discovery, mechanism of action, and clinical development of NP213, presenting key data and experimental methodologies for the scientific community.

Discovery and Design

The development of **NP213** stemmed from a biological approach to circumvent the challenges of nail drug delivery.[3] Researchers at NovaBiotics designed **NP213** using HDPs as a template, leveraging their inherent antimicrobial properties.[3][4][5][7][8] **NP213** is a water-soluble, cyclic fungicidal peptide specifically designed for effective penetration of the human nail.[3][4][5][7][8] Its structure is a third-generation, cyclic arginine-based heptamer developed

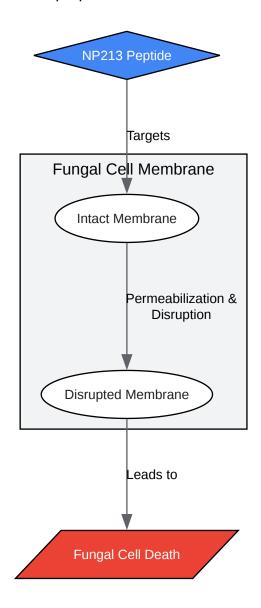


through a rational drug design platform. This design allows it to penetrate the full thickness of the nail and remain active in the nail bed without significant systemic absorption.

Mechanism of Action

NP213 exhibits a rapid, fungicidal mode of action primarily targeting the fungal cytoplasmic membrane.[1] This mechanism is consistent with that of many cationic HDPs.[1] The primary mechanism involves membrane permeabilization and disruption, leading to cell death.[1] Some evidence also suggests a dual pathway involving the induction of reactive oxygen species (ROS) overproduction, which may help mitigate the risk of resistance development.[7]

The following diagram illustrates the proposed mechanism of action:





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Proposed Mechanism of Action for NP213.

In Vitro Efficacy

NP213 has demonstrated broad-spectrum antifungal activity against a range of dermatophytes, yeasts, and non-dermatophyte molds known to cause onychomycosis.[1]

Antimicrobial Susceptibility

Standard antimicrobial susceptibility testing (AST) revealed that while **NP213**'s Minimum Inhibitory Concentrations (MICs) were higher than some traditional antifungals, it effectively inhibited the growth of various dermatophyte species.[1]

Organism	MIC Range (mg/L)	MFC Range (mg/L)
Dermatophytes	<100 - 4,000	500 - 4,000

Data sourced from Mercer et al., 2019.[1]

Nail Penetration and Eradication Studies

Recognizing that standard in vitro tests often fail to predict efficacy within the nail, a more physiologically relevant in vitro nail infection model was developed.[1][6] In this model, **NP213** demonstrated superior nail penetration and fungal eradication capabilities compared to other topical agents like ciclopirox and amorolfine.[1] Daily application of a 10% (wt/vol) **NP213** solution for 28 days successfully eradicated various T. rubrum strains from infected nail fragments.[1]

Treatment Group	Outcome
NP213 (10% wt/vol)	Eradication of T. rubrum
Vehicle Alone	No significant reduction in CFU
Ciclopirox	Did not eradicate infection
Amorolfine	Did not eradicate infection



CFU: Colony-Forming Units. Data from a 28-day in vitro nail infection model.[1]

Furthermore, nails treated with **NP213** demonstrated sustained antifungal activity, resisting reinfection when re-exposed to T. rubrum up to 11 months after the initial 28-day treatment cycle ceased.[1]

Clinical Development and Efficacy

NP213 has undergone Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, and efficacy in patients with onychomycosis.[1][3][4]

Safety and Tolerability

Across the clinical studies, **NP213** was found to be very well tolerated with a promising safety profile.[1][3][4][5] There was no evidence of systemic exposure following topical application to the skin and nails.[3][4][5][7][8]

Phase IIa Clinical Trial Results

Two Phase IIa studies have been conducted, demonstrating the efficacy of a short, 28-day daily application regimen.[3][4] This is a marked contrast to other topical treatments that often require application for 48 to 52 weeks.[3][4][8]

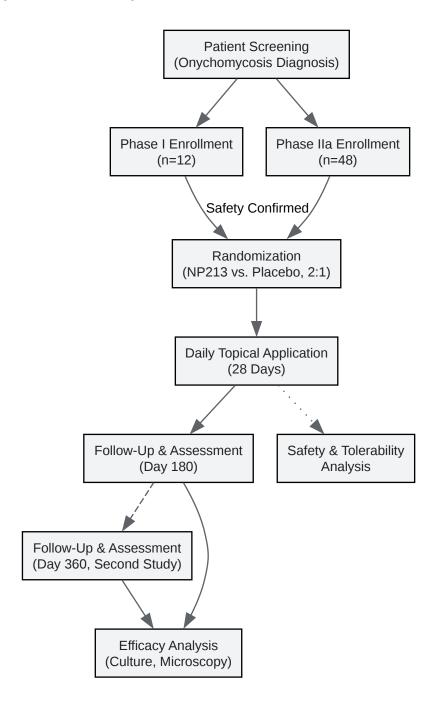
Study	Endpoint	Time Point	Efficacy (NP213 Group)
First Phase IIa	Culture Negative	Day 180	43.3%
Second Phase IIa	Culture Negative	Day 360	56.5%
First Phase IIa	Mycological Cure (Negative Culture & Microscopy)	Day 180	23.1% (mild-to- moderate patients)

Data compiled from Mercer et al., 2020.[3][4][5][8]

Patient-reported outcomes from these studies were also positive, with participants noting an improved appearance of their nails after only 14 days of application.[3][4][5][7]



The following diagram outlines the general workflow of the Phase I/IIa clinical trials:



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General Workflow of NP213 Phase I/IIa Clinical Trials.

Experimental Protocols



Propidium Iodide (PI) Staining for Membrane Permeabilization

This protocol was used to confirm that **NP213**'s mechanism of action involves disruption of the fungal cell membrane.[1]

- A spore suspension of T. rubrum NCPF0118 is prepared.
- The suspension is exposed to NP213 at concentrations of 500 mg/L or 1,000 mg/L for 18 hours at 30°C.
- Following incubation with **NP213**, the spores are exposed to propidium iodide (PI), a membrane-impermeant fluorescent dye, for 15 minutes.
- The cells are then examined by fluorescence microscopy (at 400x magnification).
- Fluorescence is indicative of PI entering the cell and intercalating with DNA, which only
 occurs if the cell membrane has been compromised.

In Vitro Nail Infection and Eradication Model

This model provides a more physiologically relevant assessment of a topical agent's efficacy.[1]

- Full-thickness human nail fragments are infected with a dermatophyte strain, such as T. rubrum NCPF0118.
- The infected nails are incubated to allow the infection to establish.
- **NP213** (e.g., in a 10% wt/vol water-based vehicle) or comparator agents are applied daily to the infected nails for a period of 28 days at 30°C.
- At the end of the treatment period, viable fungi are extracted from the nail fragments.
- The extracted fungi are cultured on a suitable medium, such as potato dextrose agar (PDA), to assess the infection status and determine the number of surviving fungi (CFU).

Commercial and Development Status



As of early 2021, NovaBiotics entered into a licensing agreement to commercialize **NP213** in major territories including Europe and Japan (excluding the United States).[9] The product is anticipated to be launched as a medical device for mild to moderate onychomycosis, available through direct-to-consumer channels like retail pharmacies.[9] **NP213** is currently classified as being in Phase II of clinical development for onychomycosis.

Conclusion

NP213 represents a promising and highly differentiated therapeutic candidate for onychomycosis.[3][4][5][7] Its unique design, based on host defense peptides, allows for effective nail penetration and a rapid, fungicidal mechanism of action.[1][3][4][5][7][8] Clinical data supports its efficacy with a significantly shorter treatment duration than existing topical therapies, combined with a favorable safety profile.[3][4][8] The development of **NP213**, alongside more physiologically relevant in vitro models, provides a new paradigm for the screening and development of future onychomycosis treatments.[1]

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